

# Vidofludimus safety and tolerability profile

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## Compound Focus: Vidofludimus

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## Safety and Tolerability Data Summary

Trial & Population	Treatment Duration	Discontinuation Rate	Key Safety Observations	Serious Adverse Events (SAEs)
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| **CALLIPER (Phase 2) Progressive MS** [1] [2] | Up to 120 weeks | Comparable between treatment and placebo groups [2] | - No new safety signals at 45 mg once-daily [1]

- Rates of treatment-emergent and serious AEs comparable to placebo [2]
- No evidence of increased liver enzymes, renal events, or infections [2] | Comparable to placebo [2] | | **EMPhASIS (Phase 2) & Open-Label Extension (OLE) Relapsing-Remitting MS** [1] [3] [4] | Up to 5.5 years (OLE) | Annualized rate: ~**6.4%** (OLE) [1] [3] | - Low rates of renal events (0.012/TY) and liver-related events (0.01/TY) [3]
- Most common AEs: COVID-19 (9%), nasopharyngitis (6%), back pain (5%), headache (5%) [3]
- No new safety signals [1] [4] | Rate of **0.02 per treatment-year** (approx. one SAE per 59.5 treatment-years); none deemed related to treatment [1] [3] |

## Mechanism of Action and Experimental Methodology

**Vidofludimus** calcium has a unique dual mechanism of action that differentiates it from other drugs in the MS landscape.

## Dual Mechanism of Action

The drug's profile is underpinned by its two primary pharmacological activities:

- **Anti-inflammatory & Antiviral Effects:** Achieved through **highly selective inhibition of the enzyme dihydroorotate dehydrogenase (DHODH)** [5] [6]. This enzyme is crucial for the *de novo* pyrimidine biosynthesis pathway, which is particularly important for the rapid replication of highly active immune cells (like T and B cells) and virus-infected cells [5]. By selectively targeting only these hyperactive cells, it modulates their function without causing broad immunosuppression, which may explain the low rate of infections observed [5] [6].
- **Neuroprotective Effects:** Mediated by **potent activation of the nuclear receptor-related 1 (Nurr1)** transcription factor [1] [5]. Activation of Nurr1 is associated with direct and indirect neuroprotective properties, including reducing pro-inflammatory cytokines and neurotoxic agents in glial cells, and promoting neuronal survival and differentiation [5]. This mechanism is believed to target the "smoldering" or chronic inflammation that drives neurodegeneration and disability progression in MS, independent of acute relapses [1] [6].

The diagram below illustrates this dual mechanism and its potential effects on MS pathophysiology.



- score of 3.0-6.5 and no relapses in the 24 months prior to randomization.
- **Intervention:** Patients were randomized to receive either **vidofludimus calcium 45 mg** or a matching **placebo**, administered once daily for up to 120 weeks.
  - **Safety Assessments:** Included continuous monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), regular laboratory tests (including liver function and renal function), and vital signs.
- **Phase 2 EMPHASIS Trial & Open-Label Extension (Relapsing-Remitting MS) [3] [4]:**
    - **Initial Study Design:** International, double-blind, placebo-controlled, randomized study.
    - **Population:** 268 patients with relapsing-remitting MS (RRMS).
    - **Intervention:** In the main 24-week period, patients received **vidofludimus** calcium (10, 30, or 45 mg) or placebo.
    - **Open-Label Extension (OLE):** 254 patients who completed the main period entered the OLE, receiving either 30 mg or 45 mg once daily, later standardized to 30 mg once daily. The OLE is planned for up to 9.5 years to evaluate long-term safety [4].
    - **Safety Assessments:** As of the January 14, 2025 data cutoff, cumulative safety data was analyzed over approximately **952 treatment-years**. Assessments included treatment persistence (discontinuation rates), TEAEs, SAEs, and specific laboratory parameters.

## Interpretation and Future Directions

The consistently favorable safety data across different MS populations and trial phases suggests that **vidofludimus** calcium is **not associated with the hepatotoxicity and other side effects (like alopecia and neutropenia) that can limit the use of the approved DHODH inhibitor teriflunomide** [2]. Its selective immunosuppression likely contributes to the low infection rates [5] [6].

The ongoing twin **phase 3 ENSURE trials in relapsing MS**, with top-line data expected by the end of 2026, will provide a larger dataset to further confirm this safety profile and investigate the drug's efficacy on disability endpoints [1] [5].

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